molecular formula C17H19FN2O2 B6014891 3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-isopropylisoxazole

3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-isopropylisoxazole

Cat. No. B6014891
M. Wt: 302.34 g/mol
InChI Key: BTJDXLHIVULIIG-UHFFFAOYSA-N
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Description

3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-isopropylisoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ABT-639 and is a selective inhibitor of T-type calcium channels.

Scientific Research Applications

3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-isopropylisoxazole has several potential applications in scientific research. One of the main applications is in the field of neuroscience, where it can be used to study the role of T-type calcium channels in various neurological disorders such as epilepsy, neuropathic pain, and Parkinson's disease. This compound has also been shown to have anti-nociceptive effects, making it a potential candidate for the development of new pain medications.

Mechanism of Action

The mechanism of action of 3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-isopropylisoxazole involves the inhibition of T-type calcium channels. These channels are involved in the regulation of neuronal excitability and play a crucial role in the generation of action potentials in neurons. By inhibiting these channels, this compound can reduce neuronal excitability and modulate neurotransmitter release, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to reduce pain sensitivity in animal models, indicating its potential as a pain medication. It has also been shown to have anticonvulsant effects, making it a potential candidate for the treatment of epilepsy. Additionally, this compound has been shown to improve cognitive function in animal models, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-isopropylisoxazole in lab experiments is its selectivity for T-type calcium channels. This allows researchers to study the specific effects of inhibiting these channels without affecting other ion channels. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-isopropylisoxazole. One of the main directions is the development of new pain medications based on this compound. Additionally, further research is needed to understand the potential therapeutic effects of this compound in various neurological disorders such as epilepsy and Parkinson's disease. Finally, the potential toxicity of this compound needs to be further studied to determine its safety for use in humans.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various fields, including neuroscience and pain medication development. Its selectivity for T-type calcium channels makes it a valuable tool for studying the role of these channels in various physiological and pathological conditions. However, further research is needed to fully understand the potential therapeutic effects of this compound and its safety for use in humans.

Synthesis Methods

The synthesis of 3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-isopropylisoxazole involves several steps. The first step is the preparation of 2-(2-fluorophenyl)pyrrolidine, which is achieved by reacting 2-fluorobenzaldehyde with pyrrolidine in the presence of a catalyst. The second step involves the reaction of the intermediate product with isoxazole-5-carboxylic acid to form the final product, this compound.

properties

IUPAC Name

[2-(2-fluorophenyl)pyrrolidin-1-yl]-(5-propan-2-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c1-11(2)16-10-14(19-22-16)17(21)20-9-5-8-15(20)12-6-3-4-7-13(12)18/h3-4,6-7,10-11,15H,5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJDXLHIVULIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)C(=O)N2CCCC2C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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